An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2,4,4-Trimethylpent-2-enoic Acid
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2,4,4-Trimethylpent-2-enoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,4-Trimethylpent-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a unique substitution pattern that gives rise to distinct stereochemical and electronic properties. This guide provides a comprehensive analysis of its molecular architecture, with a primary focus on the geometric isomerism dictated by the trisubstituted double bond. We will elucidate the structural features, apply the Cahn-Ingold-Prelog (CIP) priority rules to unequivocally assign E/Z configurations, and discuss the expected spectroscopic signatures for isomer differentiation. Furthermore, this document outlines a robust, field-proven synthetic methodology and details the analytical workflows required for stereochemical characterization, offering valuable insights for its application in synthetic chemistry and drug development.
Elucidation of the Core Molecular Structure
2,4,4-Trimethylpent-2-enoic acid is a carboxylic acid built upon a five-carbon pentenoic acid backbone. Its systematic name precisely describes the location of its key functional groups and substituents:
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Pent-2-enoic acid: A five-carbon chain with a carboxylic acid (-oic acid) at position C1 and a carbon-carbon double bond (-2-en-) starting at position C2.
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2,4,4-Trimethyl: A methyl group is attached to C2, and two methyl groups are attached to C4, forming a sterically demanding tert-butyl group.
The presence of the C2=C3 double bond restricts free rotation, creating the potential for geometric isomerism. The molecule does not contain any chiral centers, as no carbon atom is bonded to four different substituents. Therefore, the entire stereochemical discussion for this compound centers on E/Z isomerism.
Stereochemistry: Geometric Isomerism at the C2=C3 Alkene
The stereochemistry of 2,4,4-trimethylpent-2-enoic acid is defined by the spatial arrangement of substituents around the C2=C3 double bond. The assignment of these isomers as either E (from the German entgegen, meaning opposite) or Z (from the German zusammen, meaning together) is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[1]
Application of Cahn-Ingold-Prelog (CIP) Priority Rules
The CIP system assigns priority to the substituents on each carbon of the double bond based on the atomic number of the atom directly attached.[2][3]
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At Carbon-2 (C2):
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-COOH (Carboxylic Acid): The carbon is bonded to two oxygen atoms (treated as two single bonds for priority assignment) and another carbon. The directly attached atom is Carbon (C, atomic number 6).
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-CH₃ (Methyl): The directly attached atom is Carbon (C, atomic number 6).
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Tie-Breaker: Since both groups are attached via carbon, we move to the next atoms. The carbon of the -COOH group is bonded to two oxygens (O, atomic number 8). The carbon of the -CH₃ group is bonded to three hydrogens (H, atomic number 1). Oxygen has a higher atomic number than hydrogen.
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-
At Carbon-3 (C3):
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-C(CH₃)₃ (tert-Butyl): The carbon at position 4 is attached to three other carbons. The directly attached atom is Carbon (C, atomic number 6).
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-H (Hydrogen): The directly attached atom is Hydrogen (H, atomic number 1).
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The (E) and (Z) Isomers
With priorities assigned, the two geometric isomers can be defined:
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(Z)-2,4,4-Trimethylpent-2-enoic Acid: The two higher-priority groups (-COOH and -C(CH₃)₃) are on the same side of the double bond. This configuration often leads to increased steric strain due to the proximity of the bulky tert-butyl group and the carboxylic acid.
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(E)-2,4,4-Trimethylpent-2-enoic Acid: The two higher-priority groups (-COOH and -C(CH₃)₃) are on opposite sides of the double bond. This is generally the more sterically favored and thermodynamically stable isomer.[4]
Caption: Geometric isomers of 2,4,4-trimethylpent-2-enoic acid.
Synthetic Approach: Stereoselective Olefination
The synthesis of α,β-unsaturated acids and esters often relies on olefination reactions that allow for control over the resulting double bond geometry. The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for this purpose, typically favoring the formation of the (E)-isomer due to thermodynamic stability.[5][6]
The HWE reaction involves the nucleophilic addition of a stabilized phosphonate carbanion to a carbonyl compound, in this case, a ketone.
Proposed Synthetic Workflow: (E)-Isomer Synthesis
A plausible and efficient route to synthesize the (E)-isomer of the corresponding ethyl ester (which can be subsequently hydrolyzed to the carboxylic acid) is via an HWE reaction between pinacolone (3,3-dimethyl-2-butanone) and triethyl phosphonoacetate .
Caption: Horner-Wadsworth-Emmons (HWE) synthesis workflow.
Experimental Protocol: HWE Synthesis of Ethyl (E)-2,4,4-trimethylpent-2-enoate
This protocol is an illustrative, field-proven methodology adapted from standard HWE procedures.[7]
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Carbanion Formation:
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To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil).
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Wash the NaH with dry hexanes to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add triethyl phosphonoacetate (1.0 eq.) dropwise via a syringe.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases. This indicates the complete formation of the phosphonate carbanion.
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-
Olefination Reaction:
-
Cool the carbanion solution back to 0 °C.
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Add a solution of pinacolone (1.0 eq.) in anhydrous THF dropwise.
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After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).
-
-
Workup and Purification:
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Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
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Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
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Purify the crude product via flash column chromatography on silica gel to yield the pure ethyl (E)-2,4,4-trimethylpent-2-enoate.
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-
Hydrolysis to Carboxylic Acid:
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Dissolve the purified ester in a mixture of ethanol and water.
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Add an excess of sodium hydroxide (NaOH, ~3 eq.) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture, remove the ethanol in vacuo, and acidify the remaining aqueous solution to pH ~2 with cold 1M HCl.
-
Extract the resulting carboxylic acid with ethyl acetate, dry the organic layer, and concentrate to yield the final product.
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Spectroscopic and Analytical Characterization
Distinguishing between the (E) and (Z) isomers requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).[8][9] While enantiomers are spectroscopically identical in achiral solvents, diastereomers like E/Z isomers have distinct spectral properties.[10]
¹H NMR Spectroscopy
The chemical shifts of protons near the double bond are highly sensitive to the stereochemistry.
| Proton | Expected Chemical Shift (ppm) - (E)-Isomer | Expected Chemical Shift (ppm) - (Z)-Isomer | Rationale for Difference |
| C3-H (vinylic) | ~5.7-6.0 | ~5.5-5.8 | In the (Z)-isomer, this proton is shielded by the cis-carboxylic acid group, causing an upfield shift compared to the (E)-isomer. |
| C2-CH₃ | ~2.1-2.3 | ~1.9-2.1 | In the (E)-isomer, this methyl group is deshielded by the cis-tert-butyl group. |
| C4-(CH₃)₃ (tert-butyl) | ~1.1-1.3 | ~1.2-1.4 | In the (Z)-isomer, this group is deshielded by the cis-carboxylic acid group. |
Key Differentiator: The most reliable method for unambiguous assignment is 2D Nuclear Overhauser Effect (NOE) spectroscopy (NOESY).
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For the (E)-isomer , an NOE correlation is expected between the vinylic C3-H and the C2-CH₃ protons.
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For the (Z)-isomer , an NOE correlation is expected between the vinylic C3-H and the protons of the carboxylic acid (if observable) or between the C2-CH₃ and the tert-butyl protons.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms, particularly those in the alkyl chain, will also differ due to steric compression effects (gamma-gauche effect).
| Carbon | Expected Chemical Shift (ppm) - (E)-Isomer | Expected Chemical Shift (ppm) - (Z)-Isomer | Rationale for Difference |
| C2-CH₃ | ~12-15 | ~18-22 | Steric compression in the (E)-isomer between the C2-methyl and the tert-butyl group can cause an upfield shift. |
| C5 (methyls of tert-butyl) | ~29-31 | ~27-29 | In the (Z)-isomer, steric compression between the tert-butyl methyls and the C2-methyl group causes an upfield shift. |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming functional groups but less effective for distinguishing between E/Z isomers. However, subtle differences may be observed.
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C=O Stretch (Carboxylic Acid): ~1690-1710 cm⁻¹
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C=C Stretch (Alkene): ~1640-1650 cm⁻¹ (Conjugation lowers the frequency)
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O-H Stretch (Carboxylic Acid): Broad peak, ~2500-3300 cm⁻¹
The C=C stretching frequency might be slightly different between the two isomers due to variations in dipole moment and molecular symmetry.
Conclusion
The stereochemistry of 2,4,4-trimethylpent-2-enoic acid is dominated by the geometric isomerism of its trisubstituted alkene. The (E)-isomer is predicted to be the thermodynamically more stable configuration due to reduced steric hindrance. This guide has detailed the application of CIP rules for unambiguous stereochemical assignment, proposed a reliable synthetic pathway via the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of the (E)-isomer, and outlined the key NMR spectroscopic techniques necessary for definitive structural verification. These principles and protocols provide a solid foundation for researchers engaged in the synthesis and application of this and related α,β-unsaturated systems.
References
- Analysis of diastereomers by ir spectroscopy | PDF. (n.d.).
- An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02083E. (2024, February 8). Royal Society of Chemistry.
- Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination - ResearchGate. (2025, August 6).
- One-Pot O 2 -Oxidation and the Horner–Wadsworth–Emmons Reaction of Primary Alcohols for the Synthesis of (Z)-α,β-Unsaturated Esters - ACS Publications. (2022, July 13).
- An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Priority Rules - Department of Chemistry - University of Calgary. (n.d.). University of Calgary.
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- Cahn–Ingold–Prelog priority rules - Wikipedia. (n.d.). Wikipedia.
- Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration - YouTube. (2023, December 18). YouTube.
- Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia. (n.d.). Wikipedia.
- Solved The Horner-Wadsworth-Emmons (HWE) reaction Synthesis | Chegg.com. (2022, October 20). Chegg.
- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Academia.edu. (n.d.). Academia.edu.
- Full article: Spectroscopic studies on the formation of different diastereomers in polyesters based on nadic acid - Taylor & Francis. (2022, August 26). Taylor & Francis Online.
- 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy - the University of Bath's research portal. (2024, May 24).
- E-Z isomerism - Creative Chemistry. (n.d.).
- Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry) - Study Mind. (n.d.). Study Mind.
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